(4-tert-butylphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Description

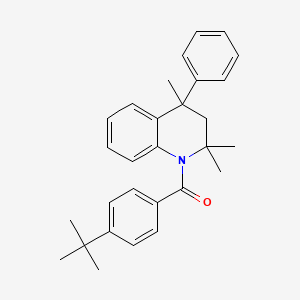

This compound is a methanone derivative featuring a 3,4-dihydroquinoline core substituted with 2,2,4-trimethyl and 4-phenyl groups, coupled to a 4-tert-butylphenyl group via a ketone linkage.

Properties

Molecular Formula |

C29H33NO |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

(4-tert-butylphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |

InChI |

InChI=1S/C29H33NO/c1-27(2,3)22-18-16-21(17-19-22)26(31)30-25-15-11-10-14-24(25)29(6,20-28(30,4)5)23-12-8-7-9-13-23/h7-19H,20H2,1-6H3 |

InChI Key |

GAMWTXDYUIIURJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C)(C)C4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

The compound (4-tert-butylphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, cytotoxicity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline moiety and a tert-butylphenyl group. Its molecular formula and properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N |

| Molecular Weight | 263.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anti-inflammatory Effects

Recent studies indicate that related compounds, such as 4-tert-butylphenyl salicylate , exhibit significant anti-inflammatory properties. In a study involving lipopolysaccharide-stimulated Raw 264.7 mouse macrophages, it was found that the compound effectively reduced the production of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The mechanism was associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 through the downregulation of the NF-κB signaling pathway .

The biological activity of this compound appears to involve several mechanisms:

- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the expression of key enzymes involved in inflammation (iNOS and COX-2).

- Cytokine Modulation : It reduces levels of pro-inflammatory cytokines.

- NF-κB Pathway Interference : The compound may prevent NF-κB from translocating to the nucleus, thereby inhibiting inflammatory responses.

Study 1: Anti-inflammatory Activity Assessment

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of 4-tert-butylphenyl salicylate using various assays:

- MTT Assay : Confirmed non-cytotoxicity at effective concentrations.

- Western Blot Analysis : Showed decreased levels of iNOS and COX-2.

- ELISA : Quantified reductions in TNF-α and IL levels.

These findings suggest potential therapeutic applications for inflammatory disorders .

Study 2: Antitumor Potential

A combination therapy study highlighted the synergistic effects of trametinib and 4-methylumbelliferone in inhibiting tumor growth in vitro and in vivo. The study utilized cell viability assays and mouse xenograft models to demonstrate significant tumor suppression compared to controls .

Comparison with Similar Compounds

Structural Analogues in the Dihydroquinolinyl Methanone Family

(a) 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone

- Key Differences: The dihydroquinoline core is substituted with 3,6-dimethyl and 2-phenyl groups, compared to 2,2,4-trimethyl-4-phenyl in the target compound. The methanone group is linked to a furan-2-yl moiety instead of a 4-tert-butylphenyl group. The tert-butyl group in the target compound increases lipophilicity, which may improve membrane permeability in biological systems .

(b) (3,4-Dihydroquinolin-1(2H)-yl)(phenyl)methanone Derivatives

- Example: N-(4-(Methylthio)phenyl)benzamide (3ah) and N-(4-(4-Chlorophenoxy)phenyl)benzamide (3ai) Key Differences: These derivatives lack the tert-butyl and trimethyl-phenyl substitutions on the dihydroquinoline core. 45% for 3ai in ). The tert-butyl group in the target compound may complicate synthesis but enhance thermal stability .

Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods due to lack of experimental data.

- Notes: The tert-butyl group significantly elevates lipophilicity, which could enhance bioavailability but reduce aqueous solubility. Bulky substituents on the dihydroquinoline core (e.g., 2,2,4-trimethyl) may stabilize the molecule against metabolic degradation compared to simpler analogs .

Comparison with Aromatic Methanone Derivatives

(4-tert-butylphenyl)-(4-nitrophenyl)methanone ()

- Key Differences: This compound is a benzophenone derivative with nitro and tert-butyl groups on opposing phenyl rings, unlike the dihydroquinoline-containing target compound. Impact: The nitro group introduces strong electron-withdrawing effects, altering reactivity in photochemical or catalytic applications. The dihydroquinoline core in the target compound may offer redox-active or chiral properties absent in simpler benzophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.